2-(2,4-Dimethylphenoxy)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylphenoxy)ethyl methanesulfonate is an organic compound with the molecular formula C11H16O4S It is a derivative of phenol and is characterized by the presence of a methanesulfonate group attached to an ethyl chain, which is further connected to a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate typically involves the reaction of 2-(2,4-dimethylphenoxy)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-(2,4-Dimethylphenoxy)ethanol+Methanesulfonyl chloride→2-(2,4-Dimethylphenoxy)ethyl methanesulfonate+Hydrogen chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form 2-(2,4-dimethylphenoxy)ethanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with this compound under mild conditions.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide can be used to hydrolyze the compound.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products such as 2-(2,4-dimethylphenoxy)ethylamine, 2-(2,4-dimethylphenoxy)ethylthiol, or 2-(2,4-dimethylphenoxy)ethyl ether can be formed.
Hydrolysis: The major products are 2-(2,4-dimethylphenoxy)ethanol and methanesulfonic acid.
Scientific Research Applications
2-(2,4-Dimethylphenoxy)ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of ethers and amines.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate involves the nucleophilic attack on the methanesulfonate group, leading to the formation of a new bond and the release of methanesulfonic acid. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify proteins by reacting with nucleophilic amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenoxy)ethyl chloride
- 2-(2,4-Dimethylphenoxy)ethyl bromide
- 2-(2,4-Dimethylphenoxy)ethyl acetate
Comparison
Compared to its analogs, such as 2-(2,4-Dimethylphenoxy)ethyl chloride and 2-(2,4-Dimethylphenoxy)ethyl bromide, 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate has a better leaving group, making it more reactive in nucleophilic substitution reactions. This increased reactivity can be advantageous in synthetic applications where high yields and mild reaction conditions are desired.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)ethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-9-4-5-11(10(2)8-9)14-6-7-15-16(3,12)13/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWGPJSSIPAFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOS(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.